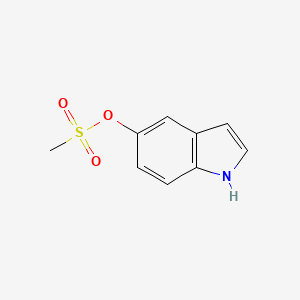

1H-Indol-5-yl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 1H-Indol-5-yl methanesulfonate typically involves the reaction of indole derivatives with methanesulfonic acid. One common method is the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further processed to obtain this compound.

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1H-Indol-5-yl methanesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of indole derivatives with reduced functional groups.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce halogenated or nitrated indole derivatives .

Scientific Research Applications

1H-Indol-5-yl methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indol-5-yl methanesulfonate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For example, they can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific indole derivative and its chemical structure.

Comparison with Similar Compounds

1H-Indol-5-yl methanesulfonate can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

Compared to these compounds, this compound is unique due to its methanesulfonate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and drug development .

Biological Activity

1H-Indol-5-yl methanesulfonate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure containing a benzene ring fused to a pyrrole ring. The methanesulfonate group enhances its solubility and reactivity, making it suitable for various biochemical applications.

The biological activity of this compound is primarily mediated through its interaction with specific biological targets:

- Serotonin Receptors : Similar compounds have shown efficacy as agonists for serotonin receptors, particularly the 5-HT1F subtype, which is involved in modulating neurotransmission related to mood and pain perception . This receptor's activation has implications for treating migraine and other serotonin-related disorders.

- Enzyme Inhibition : Research indicates that derivatives of indole compounds can act as inhibitors for certain enzymes, such as monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters .

Biological Activity and Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Migraine Treatment : Compounds with similar structures have been explored for their potential in alleviating migraine symptoms by acting on serotonin receptors .

- Antimicrobial Properties : Some studies suggest that indole derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, indicating potential use in treating inflammatory diseases .

Case Studies

Several studies have documented the effects of this compound and its analogs:

- Migraine Prophylaxis : A clinical trial evaluated the efficacy of a related indole derivative in preventing migraine attacks. Results indicated a significant reduction in attack frequency compared to placebo groups, supporting its role as a 5-HT1F agonist .

- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.

- Inflammation Models : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines, indicating its potential application in inflammatory diseases such as arthritis .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Properties

IUPAC Name |

1H-indol-5-yl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-14(11,12)13-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMXTDCFMWTBCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30730429 |

Source

|

| Record name | 1H-Indol-5-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128810-31-1 |

Source

|

| Record name | 1H-Indol-5-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.